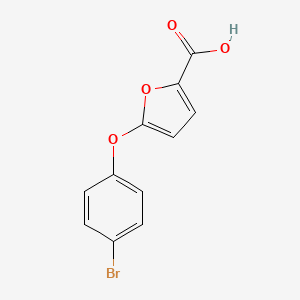
5-(4-Bromophenoxy)furan-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-(4-Bromophenoxy)furan-2-carboxylic acid is a useful research compound. Its molecular formula is C11H7BrO4 and its molecular weight is 283.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-(4-Bromophenoxy)furan-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a furan ring substituted with a bromophenoxy group and a carboxylic acid functional group. This structure is significant because the presence of halogens and functional groups can influence biological activity through various mechanisms, such as receptor binding and enzyme inhibition.
Mechanisms of Biological Activity
-
Antitumor Activity :
Research indicates that compounds with similar structures exhibit antitumor properties by inhibiting specific kinases involved in cancer cell proliferation. For example, studies have shown that derivatives of carboxylic acids can induce apoptosis in cancer cell lines, suggesting that this compound may also possess similar properties. -
Enzyme Inhibition :
The compound may act as an inhibitor for certain enzymes, particularly those involved in the signaling pathways of cancer cells. This inhibition can lead to cell cycle arrest and subsequent apoptosis, particularly in breast cancer cell lines such as MCF-7. -
Molecular Docking Studies :
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively bind to active sites of kinases, potentially leading to significant biological effects.
Case Studies
-
Cytotoxicity Assays :
In vitro studies have been conducted on various human cancer cell lines to assess the cytotoxic effects of this compound. Results indicate varying degrees of cytotoxicity, with certain derivatives showing enhanced activity compared to others. -
Cell Cycle Analysis :
Flow cytometry has been utilized to analyze the effects of the compound on cell cycle progression. Treatment with this compound resulted in a significant increase in cells arrested at the G1 phase, indicating its potential role in modulating cell cycle dynamics. -
Apoptosis Induction :
Studies have demonstrated that treatment with the compound leads to increased apoptosis rates in treated cells compared to controls. The mechanism appears to involve mitochondrial pathways and caspase activation.
Data Tables
| Study | Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|---|
| Study 1 | MCF-7 | 25 | Apoptosis induction |
| Study 2 | A549 | 30 | Cell cycle arrest |
| Study 3 | HeLa | 15 | Cytotoxic effects |
Eigenschaften
IUPAC Name |
5-(4-bromophenoxy)furan-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO4/c12-7-1-3-8(4-2-7)15-10-6-5-9(16-10)11(13)14/h1-6H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCNVCYLNHHFEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC=C(O2)C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10504165 |
Source


|
| Record name | 5-(4-Bromophenoxy)furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10504165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73420-68-5 |
Source


|
| Record name | 5-(4-Bromophenoxy)furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10504165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














